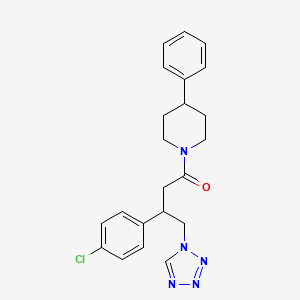
3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the tetrazole group, and the coupling of the aromatic rings. Common reagents used in these reactions include chlorobenzene, phenylpiperidine, and tetrazole. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles.
化学反応の分析
Types of Reactions
3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
- 3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)propan-1-one
- 3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)butan-1-ol
- 3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-2-one
Uniqueness
3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(1H-tetrazol-1-yl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C22H24ClN5O |
|---|---|
分子量 |
409.9 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-1-(4-phenylpiperidin-1-yl)-4-(tetrazol-1-yl)butan-1-one |
InChI |
InChI=1S/C22H24ClN5O/c23-21-8-6-18(7-9-21)20(15-28-16-24-25-26-28)14-22(29)27-12-10-19(11-13-27)17-4-2-1-3-5-17/h1-9,16,19-20H,10-15H2 |
InChIキー |
ZEVONIRHVOCYFG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(pyridin-2-yl)butanamide](/img/structure/B12177852.png)
![6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B12177855.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12177857.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide](/img/structure/B12177860.png)
![N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B12177871.png)
methanone](/img/structure/B12177875.png)
![N-(2,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B12177879.png)
![N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B12177880.png)
![N-(2,4-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12177904.png)
![2-(4-fluorophenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B12177909.png)
![4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide](/img/structure/B12177910.png)


![N-[3-(acetylamino)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B12177926.png)
